6-Fluorotryptophan

Description

Tryptophan, 6-fluoro- has been reported in Aspergillus fumigatus with data available.

an inhibitor of serotonin synthesis; RN given refers to parent cpd without isomeric designation

Structure

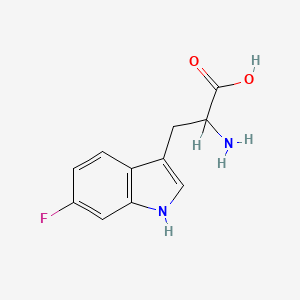

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEXGEAJNZRQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00874167 | |

| Record name | 6-Fluorotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00874167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7730-20-3, 343-92-0 | |

| Record name | 6-Fluorotryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7730-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluorotryptophan, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007730203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7730-20-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-fluoro-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-FLUOROTRYPTOPHAN, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I7LZ8M32B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-fluoro-DL-tryptophan

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic routes for obtaining 6-fluoro-DL-tryptophan, a fluorinated analog of the essential amino acid tryptophan. The introduction of a fluorine atom at the 6-position of the indole ring offers unique physicochemical properties, making this compound a valuable tool in drug discovery, protein engineering, and as a probe for studying biological systems. This guide details established chemical and enzymatic synthesis methodologies, complete with experimental protocols and quantitative data to aid researchers in their laboratory work.

Chemical Synthesis via the Malonic Ester Route

A prevalent and reliable method for the synthesis of 6-fluoro-DL-tryptophan involves a classical multi-step chemical approach starting from 6-fluoroindole. This pathway proceeds through the formation of 6-fluorogramine, followed by alkylation of a malonic ester derivative and subsequent hydrolysis and decarboxylation.

Overall Synthetic Pathway

Caption: Chemical synthesis of 6-fluoro-DL-tryptophan via the malonic ester route.

Experimental Protocols

Step 1: Synthesis of 6-Fluorogramine

The first step involves the Mannich reaction of 6-fluoroindole with formaldehyde and dimethylamine to yield 6-fluorogramine.

-

Reagents: 6-fluoroindole, formaldehyde (37% aqueous solution), dimethylamine (40% aqueous solution), acetic acid.

-

Procedure:

-

To a cooled (0-5 °C) solution of dimethylamine, add acetic acid dropwise with stirring.

-

Add 6-fluoroindole to the solution, followed by the dropwise addition of formaldehyde, maintaining the temperature below 10 °C.

-

Allow the mixture to stir at room temperature for 12-24 hours.

-

Basify the reaction mixture with a strong base (e.g., NaOH) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-fluorogramine.

-

Step 2: Synthesis of Diethyl 2-acetamido-2-((6-fluoro-1H-indol-3-yl)methyl)malonate

This step involves the alkylation of diethyl acetamidomalonate with the previously synthesized 6-fluorogramine. The use of diethyl acetamidomalonate is a common strategy in the synthesis of α-amino acids[1].

-

Reagents: 6-fluorogramine, diethyl acetamidomalonate, sodium ethoxide, absolute ethanol.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add diethyl acetamidomalonate to the sodium ethoxide solution and stir until a clear solution is obtained.

-

Add 6-fluorogramine to the reaction mixture.

-

Reflux the mixture for 4-8 hours.

-

Cool the reaction mixture and neutralize with acetic acid.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography to obtain the desired malonic ester derivative.

-

Step 3: Hydrolysis and Decarboxylation to 6-Fluoro-DL-tryptophan

The final step involves the hydrolysis of the ester and amide groups, followed by decarboxylation to yield the target amino acid.

-

Reagents: Diethyl 2-acetamido-2-((6-fluoro-1H-indol-3-yl)methyl)malonate, strong acid (e.g., HCl) or strong base (e.g., NaOH).

-

Procedure (Acid Hydrolysis):

-

Reflux the malonic ester derivative in a concentrated solution of hydrochloric acid for 6-12 hours.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

Filter the precipitate, wash with cold water and then ethanol, and dry under vacuum.

-

Quantitative Data

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Mannich Reaction | 6-Fluoroindole | 6-Fluorogramine | 85-95 |

| 2. Alkylation | 6-Fluorogramine | Diethyl 2-acetamido-2-((6-fluoro-1H-indol-3-yl)methyl)malonate | 70-85 |

| 3. Hydrolysis & Decarboxylation | Malonic Ester Derivative | 6-Fluoro-DL-tryptophan | 60-80 |

Note: Yields are indicative and can vary based on reaction scale and optimization.

Strecker Synthesis Approach

An alternative chemical synthesis route is the Strecker synthesis, which builds the amino acid from an aldehyde. This method involves the formation of an α-aminonitrile intermediate, which is then hydrolyzed.

Overall Synthetic Pathway

Caption: Strecker synthesis of 6-fluoro-DL-tryptophan.

Experimental Protocols

Step 1: Synthesis of 6-Fluoroindole-3-carboxaldehyde

The starting aldehyde can be prepared from 6-fluoroindole via the Vilsmeier-Haack reaction[2].

-

Reagents: 6-fluoroindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

To a cooled (0 °C) solution of DMF, add POCl₃ dropwise with stirring.

-

Add a solution of 6-fluoroindole in DMF to the Vilsmeier reagent.

-

Allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and basify with a strong base (e.g., NaOH).

-

Filter the precipitated product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

-

Step 2: Strecker Synthesis to 6-Fluoro-DL-tryptophan

The Strecker synthesis is a three-component reaction of an aldehyde, ammonia, and cyanide, followed by hydrolysis[3].

-

Reagents: 6-fluoroindole-3-carboxaldehyde, ammonium chloride (NH₄Cl), potassium cyanide (KCN), aqueous acid (for hydrolysis).

-

Procedure:

-

To a solution of 6-fluoroindole-3-carboxaldehyde in a suitable solvent (e.g., aqueous ethanol), add ammonium chloride and potassium cyanide.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Acidify the reaction mixture and heat to reflux to hydrolyze the intermediate α-aminonitrile.

-

Cool the solution and neutralize to the isoelectric point to precipitate 6-fluoro-DL-tryptophan.

-

Isolate the product by filtration, wash, and dry.

-

Quantitative Data

| Step | Starting Material | Product | Typical Yield (%) |

| 1. Vilsmeier-Haack Reaction | 6-Fluoroindole | 6-Fluoroindole-3-carboxaldehyde | 70-90 |

| 2. Strecker Synthesis & Hydrolysis | 6-Fluoroindole-3-carboxaldehyde | 6-Fluoro-DL-tryptophan | 50-70 |

Note: Yields are indicative and can vary based on reaction scale and optimization.

Enzymatic Synthesis

Enzymatic methods offer a green and highly specific alternative for the synthesis of amino acids. Tryptophan synthase is an enzyme capable of catalyzing the formation of L-tryptophan from indole and L-serine[4][5]. It is plausible that 6-fluoroindole can serve as a substrate for this enzyme to produce 6-fluoro-L-tryptophan.

Enzymatic Reaction Pathway

Caption: Enzymatic synthesis of 6-fluoro-L-tryptophan.

Experimental Protocol

-

Materials: Tryptophan synthase (from E. coli or other sources), 6-fluoroindole, L-serine, pyridoxal-5'-phosphate (PLP), buffer solution (e.g., potassium phosphate buffer, pH 7.5-8.5).

-

Procedure:

-

Prepare a reaction mixture containing the buffer, L-serine, and pyridoxal-5'-phosphate.

-

Add the tryptophan synthase enzyme to the mixture.

-

Add a solution of 6-fluoroindole in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO) to the reaction mixture.

-

Incubate the reaction at an optimal temperature for the enzyme (typically 30-40 °C) with gentle agitation.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, terminate the reaction by denaturing the enzyme (e.g., by heating or pH change).

-

Purify the 6-fluoro-L-tryptophan from the reaction mixture using techniques such as ion-exchange chromatography.

-

Quantitative Data

| Parameter | Value |

| Substrate(s) | 6-Fluoroindole, L-Serine |

| Enzyme | Tryptophan Synthase |

| Cofactor | Pyridoxal-5'-phosphate (PLP) |

| Typical Reaction Time | 12-48 hours |

| Typical Conversion (%) | Variable, dependent on enzyme activity and substrate concentration. |

Note: The efficiency of the enzymatic synthesis will depend on the specificity and activity of the tryptophan synthase towards the fluorinated substrate. Optimization of reaction conditions is crucial.

Conclusion

This technical guide has detailed three primary methodologies for the synthesis of 6-fluoro-DL-tryptophan. The classical chemical synthesis via the malonic ester route offers a robust and scalable approach. The Strecker synthesis provides a viable alternative, particularly if the corresponding aldehyde is readily available. The enzymatic synthesis presents a highly selective and environmentally friendly option for producing the L-enantiomer, though it requires access to the specific enzyme and optimization for the fluorinated substrate. Researchers and drug development professionals can select the most appropriate method based on their specific needs, available resources, and desired scale of production. The provided experimental protocols and data serve as a foundational resource for the successful synthesis of this valuable fluorinated amino acid.

References

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Enzymatic production of L-tryptophan from DL-serine and indole by a coupled reaction of tryptophan synthase and amino acid racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic Production of L-tryptophan by a Thermophilic Strain of Bacillus licheniformis Isolated from a Local Hot Spring of Paniphala, Asansol Area of West Bengal - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

An In-depth Technical Guide to 6-Fluorotryptophan: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-fluorotryptophan, a fluorinated analog of the essential amino acid L-tryptophan. Esteemed for its role as a powerful research tool, this molecule offers unique properties for studying metabolic pathways, protein structure, and neurological functions. This document details its chemical structure, physicochemical and spectroscopic properties, biological activity, and key experimental protocols.

Chemical Structure and Identification

This compound is a derivative of tryptophan where a hydrogen atom at the 6th position of the indole ring is replaced by a fluorine atom. This substitution minimally alters the steric profile of the molecule while significantly modifying its electronic properties, making it a valuable probe in various biological systems. It is commercially available as a racemic mixture (DL-6-fluorotryptophan) and as the individual L-enantiomer.

Table 1: Chemical Identifiers

| Identifier | Value | Citations |

| IUPAC Name | (2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid (L-isomer) | [1] |

| Synonyms | 6-F-Trp, L-6-Fluorotryptophan, DL-6-Fluorotryptophan, NSC 9364 | [1][2] |

| CAS Number | 19310-00-0 (L-isomer); 7730-20-3 (DL-racemic mixture) | [1][2] |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [3] |

| Molecular Weight | 222.22 g/mol | [3] |

| SMILES | C1=CC2=C(C=C1F)NC=C2C--INVALID-LINK--N (L-isomer) | [1] |

| InChIKey | YMEXGEAJNZRQEH-VIFPVBQESA-N (L-isomer) | [1] |

Physicochemical and Spectroscopic Properties

The introduction of the fluorine atom imparts distinct physicochemical and spectroscopic characteristics to the tryptophan molecule. These properties are crucial for its application in techniques like ¹⁹F NMR and fluorescence spectroscopy.

Table 2: Physicochemical Properties

| Property | Value | Notes and Citations |

| Melting Point | 253-255 °C | For DL-isomer.[4] |

| Solubility | Soluble in 2% Acetic Acid (1 mg/mL) and Methanol (0.1 mg/mL). Sparingly soluble in aqueous solutions. | [2] |

| logP (Octanol/Water) | -0.8 | Computed value (XLogP3).[1] |

| pKa (acidic) | 2.22 ± 0.10 | Predicted value. |

| Specific Rotation [α]D | Not available | The specific rotation for the parent L-tryptophan is -30.0 deg.[5] |

Table 3: Spectroscopic Properties

| Property | Wavelength/Shift | Notes and Citations |

| UV/Vis Absorption (λmax) | 218 nm | In methanol/acetic acid.[2] |

| Fluorescence Excitation | ~280 nm | Based on parent tryptophan.[6] |

| Fluorescence Emission | ~350 nm | Based on parent tryptophan; emission is highly sensitive to the local environment.[6] |

| Fluorescence Quantum Yield | ~0.12 - 0.14 | In water, based on parent tryptophan.[7] |

| ¹⁹F NMR | Chemical shift is highly sensitive to the local protein environment. | Used as a probe for protein conformation and binding. |

Biological Activity and Applications

This compound's primary biological effect is the competitive inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[8][9] This property makes it an invaluable tool for neurochemical research, particularly for studying the dynamics of the serotonergic system.

Inhibition of Serotonin Synthesis

By inhibiting TPH, this compound effectively reduces the synthesis of serotonin (5-hydroxytryptamine, 5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.[10] This leads to a transient depletion of serotonin, allowing researchers to investigate the physiological and behavioral consequences of reduced serotonergic activity, such as its effects on the sleep-wake cycle.[8]

¹⁹F NMR Probe for Protein Studies

The fluorine atom in this compound serves as a sensitive nucleus for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine is virtually absent in biological systems, there is no background signal. Researchers can incorporate this compound into a specific protein site and use ¹⁹F NMR to detect subtle conformational changes, protein folding dynamics, and ligand binding events with high sensitivity.

Metabolic Tracer

This compound can be metabolized in vivo, leading to the formation of fluorinated analogs of downstream metabolites, such as 6-fluoro-5-hydroxytryptophan and 6-fluoro-serotonin.[10] This allows it to be used as a tracer to monitor the flux through the serotonin and kynurenine pathways in various tissues and disease states.

Key Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

In Vivo Analysis of Serotonin Turnover in Rats

This protocol is based on the methodologies described by Miwa et al. (1987) and Chanut et al. (1993).[10][11] It outlines the procedure for studying the effect of this compound on brain monoamine levels.

Methodology:

-

Animal Preparation: Male Wistar rats are used and housed under standard laboratory conditions.

-

Drug Administration: A solution of DL-6-fluorotryptophan is prepared in a suitable vehicle (e.g., saline with minimal NaOH to aid dissolution). Animals are administered the solution via intraperitoneal (i.p.) injection at doses ranging from 50 to 200 mg/kg.[10][11] Control animals receive a vehicle-only injection.

-

Time Course Analysis: At specific time points post-injection (e.g., 1, 3, 6 hours), animals are euthanized by decapitation.

-

Tissue Collection: The brain is rapidly excised and dissected on a cold plate into specific regions (e.g., striatum, hippocampus, cortex). Samples are immediately frozen in liquid nitrogen and stored at -80°C.

-

Sample Preparation: Brain tissue is homogenized in a solution such as 0.1 M perchloric acid containing an internal standard. The homogenate is then centrifuged to precipitate proteins.

-

Neurochemical Analysis: The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of this compound, serotonin (5-HT), 5-HIAA, dopamine, and norepinephrine.

-

Data Analysis: Neurotransmitter levels in the treated groups are compared to the control group at each time point to determine the rate of serotonin depletion and turnover.

Site-Specific Incorporation into Proteins for ¹⁹F NMR

This protocol describes the expression and labeling of a target protein with this compound in E. coli for NMR analysis.

Methodology:

-

Host Strain and Plasmid: An E. coli expression strain (e.g., BL21(DE3)) is transformed with a plasmid encoding the protein of interest under an inducible promoter (e.g., T7).

-

Culture Growth: A single colony is used to inoculate a starter culture in a standard medium (e.g., LB). This is grown overnight and then used to inoculate a larger volume of minimal medium (e.g., M9). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Amino Acid Supplementation: To prevent the host from synthesizing its own tryptophan, glyphosate is added to the culture (final concentration ~1 g/L). The culture is also supplemented with L-6-fluorotryptophan (final concentration ~100 mg/L) along with phenylalanine and tyrosine to ensure cell viability.

-

Induction: After a brief incubation period (e.g., 45 minutes) to allow for uptake of the fluorinated analog, protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Expression: The culture is incubated at a lower temperature (e.g., 18°C) for an extended period (e.g., 16 hours) to enhance proper protein folding.

-

Cell Harvest and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or microfluidization.

-

Protein Purification: The labeled protein is purified from the cell lysate using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

NMR Analysis: The purified, labeled protein is concentrated and exchanged into a suitable NMR buffer. ¹⁹F NMR spectra are acquired on a high-field spectrometer, using trifluoroacetic acid (TFA) as an external reference.

Conclusion

This compound is a versatile and powerful molecule for scientific investigation. Its ability to act as a selective inhibitor, a non-invasive spectroscopic probe, and a metabolic tracer provides researchers with a unique tool to explore complex biological processes. The detailed protocols and compiled data in this guide are intended to facilitate its effective application in the fields of neuroscience, structural biology, and drug development.

References

- 1. This compound, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. omlc.org [omlc.org]

- 8. Changes in the rat sleep-wake cycle produced by DL-6-fluorotryptophan, a competitive inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of serotonin turnover in the rat brain using this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluorotryptophan (CAS 7730-20-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluorotryptophan is a fluorinated analog of the essential amino acid L-tryptophan. Its unique properties, arising from the introduction of a fluorine atom at the 6-position of the indole ring, have made it a valuable tool in various fields of scientific research. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, biological activity, and key applications of this compound. Detailed experimental protocols for its use in nuclear magnetic resonance (NMR) spectroscopy, site-specific protein incorporation, and metabolic labeling are also presented.

Physicochemical Properties

This compound is a crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The introduction of the highly electronegative fluorine atom can subtly influence the electronic environment of the indole ring, which in turn affects its interactions and spectroscopic properties.

| Property | Value | Reference(s) |

| CAS Number | 7730-20-3 | [2][3] |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [4][5] |

| Molecular Weight | 222.22 g/mol | [5][6] |

| Melting Point | 253-255 °C | [3] |

| Appearance | Crystalline solid | [2] |

| Solubility | Methanol: 0.1 mg/mL2% Acetic Acid: 1 mg/mLSparingly soluble in aqueous solutions | [2] |

| UV/Vis Maximum (λmax) | 218 nm | [2] |

| Storage Conditions | -20°C, protect from light | [7] |

Synthesis and Purification

The chemical synthesis of DL-6-fluorotryptophan can be achieved through a multi-step process, often starting from 6-fluoroindole. The following is a representative synthetic protocol adapted from established methods for analogous compounds.

Experimental Protocol: Synthesis of DL-6-Fluorotryptophan

Step 1: Synthesis of 6-Fluorogramine

-

To a solution of 6-fluoroindole in a suitable organic solvent (e.g., dioxane), add formaldehyde and dimethylamine.

-

The reaction mixture is stirred at room temperature to facilitate the Mannich reaction, yielding 6-fluorogramine.

-

The product is purified by extraction and column chromatography.

Step 2: Coupling with a Glycine Equivalent

-

The purified 6-fluorogramine is reacted with a protected glycine equivalent, such as N-benzoyl-2-benzylthioimidazolone, in the presence of a suitable base.

-

This reaction leads to the formation of a protected hydantoin precursor.

-

The resulting adduct is purified by column chromatography.[1]

Step 3: Hydrolysis and Deprotection

-

The hydantoin precursor is subjected to acidic hydrolysis (e.g., using 6 M HCl in dioxane) to open the hydantoin ring.[1]

-

Subsequent basic hydrolysis (e.g., with Ba(OH)₂) removes the remaining protecting groups to yield the racemic mixture of DL-6-fluorotryptophan.

Step 4: Purification

-

The crude product is neutralized and then purified using ion-exchange chromatography.[1]

-

The column is first washed with deionized water until the eluent is neutral.

-

The purified DL-6-fluorotryptophan is then eluted with a dilute ammonia solution.[1]

-

The solvent is removed under reduced pressure to yield the final product as a solid.

Biological Activity and Mechanism of Action

This compound is primarily known as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[7] By competing with the natural substrate, L-tryptophan, it effectively reduces the production of serotonin in the brain and peripheral tissues. This leads to a transient depletion of serotonin levels.[7]

Furthermore, this compound can be metabolized within the serotonergic pathway, being converted to 6-fluoroserotonin. This property allows it to be used as a tracer for studying neuronal serotonin pools. It also competes with L-tryptophan for binding to albumin and for transport across the blood-brain barrier.

References

- 1. addi.ehu.es [addi.ehu.es]

- 2. caymanchem.com [caymanchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Tryptophan, 6-fluoro- [webbook.nist.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Fluorinated Frontier: A Technical Guide to the Discovery and History of Fluorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in chemical biology, drug discovery, and materials science. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound changes to the structure, stability, and biological activity of peptides and proteins. This in-depth guide explores the discovery and history of fluorinated amino acids (FAAs), providing a comprehensive overview of their synthesis, properties, and applications, tailored for the scientific community.

A Historical Trajectory: From Obscurity to Ubiquity

The journey of fluorinated amino acids is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound is credited to Alexander Borodin in 1862, the field remained relatively niche for decades. A significant turning point was the discovery of the naturally occurring fluorinated amino acid, 4-fluoro-L-threonine , produced by the bacterium Streptomyces cattleya. This discovery, coupled with the burgeoning interest in fluorinated pharmaceuticals in the mid-20th century, catalyzed research into the synthesis and properties of a wider array of FAAs.

Key Milestones in the Discovery and History of Fluorinated Amino Acids:

| Year | Milestone | Key Researchers/Institutions | Significance |

| 1862 | First synthesis of an organofluorine compound (benzoyl fluoride). | Alexander Borodin | Laid the foundational groundwork for organofluorine chemistry. |

| 1943 | Discovery of the toxic properties of fluoroacetate. | Highlighted the potent biological effects of organofluorine compounds. | |

| 1950s | Development of the first fluorinated steroid drugs. | Demonstrated the therapeutic potential of incorporating fluorine into bioactive molecules. | |

| 1960s | Early investigations into the effects of incorporating fluorinated proline analogues into collagen. | Pioneering work on the impact of FAAs on protein structure and stability.[1] | |

| 1986 | Isolation and characterization of the fluorinase enzyme from Streptomyces cattleya. | David O'Hagan and others | Unveiled the enzymatic pathway for the biosynthesis of the only known naturally occurring fluorinated amino acid, 4-fluoro-L-threonine.[2] |

| 1990s-Present | Development of advanced asymmetric synthetic methods for enantiomerically pure FAAs. | Véronique Gouverneur, Beate Koksch, and others | Enabled the routine synthesis of a diverse range of complex fluorinated amino acids for various applications.[3][4] |

| 2000s-Present | Widespread application of FAAs in ¹⁹F NMR for studying protein structure, dynamics, and ligand binding. | Revolutionized the study of protein interactions and conformational changes in solution.[5] |

Pioneering researchers such as David O'Hagan at the University of St Andrews have been instrumental in elucidating the biosynthesis of natural fluorometabolites and exploring the applications of the fluorinase enzyme.[2] Véronique Gouverneur at the University of Oxford has made significant contributions to the development of novel fluorination methodologies, including late-stage fluorination and asymmetric catalysis.[3][6] The work of Beate Koksch at the Freie Universität Berlin has been pivotal in understanding the impact of fluorination on peptide and protein self-assembly, stability, and enzymatic interactions.[4][7][8]

Synthetic Strategies: Accessing a Diverse Chemical Toolbox

The synthesis of fluorinated amino acids has evolved from challenging, low-yielding reactions to sophisticated and highly stereoselective methodologies. Two primary strategies dominate the field: the use of fluorinated building blocks and the direct fluorination of amino acid precursors.

Fluorinated Building Block Approach

This strategy involves the synthesis of a small, fluorinated molecule that is then elaborated into the desired amino acid. This approach is particularly useful for introducing trifluoromethyl groups or other polyfluorinated moieties.

Direct Fluorination of Amino Acid Precursors

This approach introduces fluorine directly onto an existing amino acid scaffold. Modern synthetic methods employ a range of fluorinating reagents with varying reactivity and selectivity.

-

Nucleophilic Fluorination: Reagents like diethylaminosulfur trifluoride (DAST) and its derivatives are commonly used to convert hydroxyl groups to fluorine.

-

Electrophilic Fluorination: Reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are employed to fluorinate electron-rich positions.

The choice of strategy and reagent depends on the desired location of the fluorine atom(s) and the stereochemical requirements of the target molecule.

Experimental Protocols: A Glimpse into the Lab

To provide a practical understanding of FAA synthesis, detailed experimental protocols for key reactions are outlined below.

Asymmetric Synthesis of 4-Fluoroprolines

The synthesis of enantiomerically pure 4-fluoroprolines is crucial for their application in peptide and protein engineering. A common approach involves the fluorination of hydroxyproline derivatives.

Protocol: Synthesis of (2S,4S)-N-Boc-4-fluoroproline Methyl Ester

-

Starting Material: Commercially available (2S,4R)-N-Boc-4-hydroxyproline methyl ester.

-

Fluorination: The starting material is dissolved in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Diethylaminosulfur trifluoride (DAST) is added dropwise at a low temperature (e.g., -78 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired (2S,4S)-N-Boc-4-fluoroproline methyl ester.

Yields for this type of reaction are typically in the range of 70-90%.

Synthesis of 4,6-Difluoro-Tryptophan

This protocol describes a scalable synthesis of 4,6-difluoro-tryptophan, a valuable probe for ¹⁹F NMR studies of proteins.

Protocol: Synthesis of 4,6-Difluoro-Tryptophan

-

Starting Material: 4,6-difluorogramine.

-

Coupling Reaction: The gramine derivative is coupled with a glycine equivalent, such as 2-benzylthio-1,5-dihydro-4H-imidazolone, in the presence of a promoter like ethyl propiolate.

-

Hydrolysis: The resulting intermediate is hydrolyzed under basic conditions to yield the corresponding hydantoin.

-

Final Hydrolysis and Purification: The hydantoin is then subjected to a final hydrolysis step to afford 4,6-difluoro-tryptophan. The product is purified by ion-exchange chromatography.

This multi-step synthesis can achieve an overall yield of approximately 65%.

Quantitative Data at a Glance

The following tables summarize key quantitative data for a selection of fluorinated amino acids, providing a basis for comparison and experimental design.

Table 1: Selected Synthetic Yields for Fluorinated Amino Acids

| Fluorinated Amino Acid | Synthetic Method | Yield (%) | Reference |

| (2S,4S)-N-Boc-4-fluoroproline | Nucleophilic fluorination (DAST) | ~80% | [9] |

| 4,6-Difluoro-tryptophan | Multi-step synthesis from gramine | 94% (final step) | |

| Trifluoromethyl-alanine derivatives | Asymmetric Strecker-type reaction | High yields | |

| (2S)-4-Monofluoroethylglycine | Enzymatic synthesis | - | [1] |

| (2S)-4,4-Difluoroethylglycine | Enzymatic synthesis | - | [1] |

| (2S)-4,4,4-Trifluoroethylglycine | Enzymatic synthesis | - | [1] |

Table 2: Selected ¹⁹F NMR Chemical Shift Data

| Fluorinated Amino Acid | Solvent | Chemical Shift (δ, ppm) vs. CFCl₃ | Reference |

| 4-Fluorophenylalanine | D₂O | -118.4 | |

| 3-Fluorotyrosine | D₂O | -132.6 | |

| 5-Fluorotryptophan | D₂O | -126.7 | |

| 4,6-Difluoro-tryptophan | D₂O | -110.1 (F4), -115.9 (F6) | |

| Trifluoroacetic acid (reference) | D₂O | -76.55 | [10] |

Table 3: Biological Activity of Selected Fluorinated Amino Acids

| Compound | Target/Assay | IC₅₀ (µM) | Reference |

| L-4-Fluorotryptophan | Human breast cancer cells (MCF-7) | 3-15 | |

| L-6-Fluorotryptophan | Human breast cancer cells (MCF-7) | 3-15 | |

| L-p-Fluorophenylalanine | Human breast cancer cells (MCF-7) | 3-15 | |

| Fluorinated benzamides | Histone Deacetylase (HDAC) inhibitors | Varies | [11] |

Elucidating Biological Pathways with Fluorinated Probes

Fluorinated amino acids have proven to be invaluable tools for dissecting complex biological processes. Their unique spectroscopic properties and minimal steric perturbation allow for the site-specific introduction of a sensitive probe into proteins and peptides.

¹⁹F NMR Spectroscopy: A Window into Protein Dynamics

The ¹⁹F nucleus is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and large chemical shift dispersion. The chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, making it a powerful reporter of conformational changes, ligand binding, and protein-protein interactions.[5]

Workflow for Probing Protein-Ligand Interactions using ¹⁹F NMR:

Caption: Workflow for studying protein-ligand interactions using ¹⁹F NMR.

Probing Kinase Signaling Pathways

Fluorinated amino acids can be incorporated into kinase substrates to monitor phosphorylation events by ¹⁹F NMR. The change in the electronic environment upon phosphorylation leads to a detectable shift in the fluorine resonance, providing a real-time assay for kinase activity. This approach has been successfully used to screen for kinase inhibitors and to study the kinetics of phosphate transfer.

Conceptual Signaling Pathway Elucidation:

Caption: Probing a kinase signaling pathway with a fluorinated substrate.

The Future of Fluorinated Amino Acids

The field of fluorinated amino acids continues to expand, driven by advances in synthetic chemistry and a deeper understanding of the "fluorine effect." Future research will likely focus on:

-

Development of novel fluorination reagents and methodologies: Enabling more efficient and selective synthesis of complex FAAs.

-

Expansion of the genetic code: Engineering organisms to site-specifically incorporate a wider variety of FAAs into proteins.

-

Design of "smart" fluorinated probes: Creating FAAs that report on specific cellular events, such as changes in pH or redox state.

-

Application in materials science: Utilizing the unique self-assembly properties of fluorinated peptides to create novel biomaterials.

References

- 1. Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 2. University of St. Andrews – Sinfonia [sinfoniabiotec.eu]

- 3. Method Development and Catalysis | Véronique Gouverneur Research Group [gouverneurgroup.web.ox.ac.uk]

- 4. How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oxfordscienceenterprises.com [oxfordscienceenterprises.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

A Technical Guide to the Theoretical and Computational Properties of 6-Fluorotryptophan

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical calculations used to characterize 6-fluorotryptophan (6F-Trp), a crucial molecule in biochemical research and drug development. By substituting a hydrogen atom with fluorine on the indole ring, 6F-Trp serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure and dynamics.[1][2][3] This document outlines the computational methodologies, summarizes key calculated properties, details relevant experimental protocols for validation, and explores its biological pathways.

Physicochemical and Computed Properties

This compound is an analog of the essential amino acid L-tryptophan. Its physical and chemical characteristics are foundational to its behavior in theoretical and experimental settings. The properties listed below have been compiled from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FN₂O₂ | [4][5][6][7] |

| Molecular Weight | 222.22 g/mol | [4][6][7] |

| IUPAC Name | (2S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoic acid | [4] |

| CAS Number | 19310-00-0 (L-isomer) | [4] |

| Canonical SMILES | C1=CC2=C(C=C1F)NC=C2C--INVALID-LINK--N | [4] |

| InChIKey | YMEXGEAJNZRQEH-VIFPVBQESA-N | [4] |

| Topological Polar Surface Area | 79.11 Ų | [8] |

| XLogP | -1.11 | [8] |

| Hydrogen Bond Donors | 3 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

Theoretical Methodologies for Property Calculation

A variety of computational methods are employed to predict the properties of 6F-Trp. These range from high-accuracy quantum mechanics (QM) calculations for electronic structure to classical molecular dynamics (MD) simulations for conformational dynamics.

Quantum Mechanics (QM) Methods:

-

Density Functional Theory (DFT): DFT is a widely used method that accounts for electron correlation at a lower computational cost than other high-level methods, making it suitable for calculating molecular structures, vibrational frequencies (IR/Raman), and electronic properties.[9][10]

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that provides a higher level of accuracy for electron correlation. It is often used for deriving high-quality parameters, such as atomic charges for force fields.[1]

-

Hartree-Fock (HF) Theory: While less accurate due to its neglect of electron correlation, HF can be used for initial geometry optimizations and as a baseline for more advanced calculations.[1][11]

Molecular Mechanics (MM) / Molecular Dynamics (MD) Methods:

-

Force Fields: MD simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of a system. For fluorinated amino acids like 6F-Trp, specialized force fields are required. The AMBER ff15ipq force field, for instance, has been specifically parameterized to model these molecules accurately.[1]

Below is a generalized workflow for the theoretical characterization of 6F-Trp, from initial structure generation to property analysis.

Caption: A generalized workflow for the computational characterization of this compound.

Calculated Properties and Data

Theoretical calculations provide quantitative data on the structural, electronic, and dynamic properties of 6F-Trp.

Force Field Parameterization: A key application of QM calculations is the development of accurate parameters for MD simulations. For the AMBER ff15ipq force field, parameters for 4, 5, 6, and 7F-tryptophan were developed.[1] This involved deriving 181 unique atomic charges using the implicitly polarized charge (IPolQ) scheme and 9 unique terms for bonds, angles, or torsions.[1] The charges were derived from QM calculations at the MP2/cc-pVTZ level of theory in both vacuum and the presence of explicit water molecules.[1]

| Parameter Type | Derivation Method | Level of Theory | Software |

| Atomic Charges | Implicitly Polarized Charge (IPolQ) Scheme | MP2/cc-pVTZ | ORCA 4.2 |

| Bonded Terms | Fitting to vacuum-phase QM targets | MP2/cc-pVTZ | N/A |

Conformational Propensities: MD simulations using these specialized force fields have shown that fluorination at the 6-position of the indole ring can slightly favor α-helical and γ' regions of the Ramachandran plot compared to non-fluorinated tryptophan.[1] However, overall, substitutions with fluorinated tryptophan introduce minimal to no significant differences in global protein structure or local dihedral angles, validating its use as a minimally perturbing probe.[1]

Experimental Protocols for Validation

Theoretical models must be validated against experimental data. Below are detailed protocols used in the study and characterization of 6F-Trp.

Protocol 1: Molecular Dynamics (MD) Simulation of 6F-Trp in a Protein This protocol is adapted from studies on fluorinated Cyclophilin A (CypA).[1]

-

System Preparation:

-

The atomic coordinates of the protein (e.g., PDB ID: 3K0N for CypA) are modified using software like Chimera to substitute a tryptophan residue (e.g., Trp121) with 6F-Trp.[1] The initial C-F bond length is modeled at 1.42 Å.[1]

-

The system is solvated in a water box (e.g., SPC/E_b model) with appropriate counter-ions to neutralize the charge.

-

-

Simulation Software and Force Field:

-

Energy Minimization and Equilibration:

-

The system undergoes initial energy minimization to remove steric clashes.

-

A three-stage equilibration is performed:

-

Stage 1 (20 ps): The system is heated to the target temperature (e.g., 25 °C) at constant volume, with positional restraints on the solute heavy atoms (force constant of 1 kcal/mol·Å²).[1]

-

Stage 2: The positional restraints are gradually removed over a series of simulations at constant pressure.

-

Stage 3: A final unrestrained equilibration run is performed.

-

-

-

Production Simulation:

-

A production run of at least 1 µs is carried out at constant pressure and temperature.

-

The trajectory data is saved at regular intervals for subsequent analysis.

-

Protocol 2: Calculation of ¹⁹F NMR Relaxation Rates from MD Trajectories This protocol uses the output from the MD simulation to calculate NMR properties that can be compared with experimental values.

-

Trajectory Analysis:

-

The last 800 ns of each 1 µs production trajectory is used for analysis to ensure the system is well-equilibrated.[1]

-

-

Software:

-

A custom open-source Python program (e.g., fluorelax) is used to calculate the relaxation rates from the MD trajectory data.[1]

-

-

Input Parameters:

-

Calculation:

-

The program uses the trajectory data and input parameters to calculate the order parameters (S²) and relaxation rates (R1, R2) for the ¹⁹F nucleus. These calculated rates are then directly compared with experimentally determined values.

-

Biological Pathways and Applications

6F-Trp is not just a passive probe; it interacts with biological systems, primarily the serotonin pathway. Its ability to be metabolized and act as an inhibitor makes it a valuable tool in neuroscience and drug development.

Metabolism and Effect on the Serotoninergic Pathway: When administered in vivo, 6-fluoro-DL-tryptophan acts as a competitive inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[12][13] It is also metabolized into several fluorinated analogs, including 6-fluoro-5-hydroxytryptophan and, ultimately, 6-fluoro-serotonin (6F-5-HT).[14] This metabolic conversion allows 6F-Trp to be used as a precursor to trace neuronal serotoninergic pools.[14] The administration of 6F-Trp leads to a transient depletion of serotonin (5-HT) in the brain.[14]

Caption: The metabolic pathway and inhibitory action of this compound in the brain.

Application in Drug Development: The unique properties of 6F-Trp make it an invaluable tool for:

-

Target Engagement Studies: Using ¹⁹F NMR to confirm that a drug is binding to its intended protein target.

-

Conformational Analysis: Detecting subtle changes in protein structure and dynamics upon ligand binding, which is critical for understanding drug efficacy and mechanism of action.[2][3]

-

Fragment-Based Screening: Identifying small molecule fragments that bind to a protein target by observing changes in the ¹⁹F NMR signal of a strategically placed 6F-Trp residue.

References

- 1. Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic Encoding of Fluoro-l-tryptophans for Site-Specific Detection of Conformational Heterogeneity in Proteins by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, L- | C11H11FN2O2 | CID 688007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tryptophan, 6-fluoro- [webbook.nist.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Q-Chem 5.0 Userâs Manual : Density Functional Theory [manual.q-chem.com]

- 10. An experimental and theoretical study of L-Tryptophan in an aqueous solution, combining two-layered ONIOM and SCRF calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IR-LD spectroscopic characterization of L-Tryptophan containing dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Metabolism of 6-fluoro-DL-tryptophan and its specific effects on the rat brain serotoninergic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-Fluorotryptophan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-fluorotryptophan, a critical parameter for its application in research and drug development. Understanding the solubility of this tryptophan analog is essential for designing experiments, formulating solutions for in vitro and in vivo studies, and for its potential development as a therapeutic agent.

Solubility Profile of this compound

This compound is a crystalline solid that exhibits varying solubility in different solvent systems. Its solubility is influenced by factors such as solvent polarity, pH, and temperature. The available data indicates that it is sparingly soluble in aqueous solutions under neutral conditions.

Aqueous Solubility

The aqueous solubility of 6-fluoro-DL-tryptophan is limited. One report indicates a solubility of 4.85 mg/mL in water; however, this was achieved under specific conditions of ultrasonication, warming, adjusting the pH to 2 with hydrochloric acid (HCl), and heating to 60°C.[1] This suggests that the intrinsic solubility in neutral, room temperature water is significantly lower. For biological experiments, it is often recommended to first dissolve the compound in an organic solvent and then dilute it into an aqueous buffer to enhance solubility.[2]

Organic Solvent Solubility

This compound shows higher solubility in certain organic solvents. Quantitative data is available for methanol and 2% acetic acid.[2][3] The solubility in these solvents allows for the preparation of stock solutions that can be further diluted for experimental use.[2]

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative solubility data for 6-fluoro-DL-tryptophan in various solvents.

| Solvent System | Concentration (mg/mL) | Conditions | Source |

| Water | 4.85 | Ultrasonic, warming, pH adjusted to 2 with HCl, and heated to 60°C | [1] |

| Methanol | 0.1 | Not specified | [2][3] |

| Acetic Acid (2%) | 1 | Not specified | [2][3] |

| Aqueous Solutions | Sparingly soluble | Not specified | [2] |

Experimental Protocol for Solubility Determination

General Experimental Workflow

Figure 1: A generalized experimental workflow for determining the solubility of this compound.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

The use of an excess of the solid ensures that the solution reaches saturation.

-

-

Equilibration:

-

Place the container in a constant temperature environment, such as a shaking incubator or a water bath with agitation.

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Pellet the undissolved solid.

-

Filtration: Use a syringe filter with a pore size that will retain the undissolved particles (e.g., 0.22 µm).

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Determine the concentration of dissolved this compound using a suitable analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying the concentration of organic molecules.

-

UV-Vis Spectroscopy: Measure the absorbance at the known λmax of this compound (approximately 218 nm) and calculate the concentration using a standard curve.[2][3]

-

-

The solubility is then expressed as the mass of the solute per volume of the solvent (e.g., mg/mL).

-

Biological Context and Signaling Pathway

This compound is a valuable tool in neuroscience and pharmacology due to its interaction with the serotonin synthesis pathway. It acts as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] By inhibiting TPH, this compound can reduce the production of serotonin, making it a useful compound for studying the roles of serotonin in various physiological and pathological processes.

Figure 2: Inhibition of the serotonin synthesis pathway by this compound.

References

Potential Metabolic Pathways of 6-Fluorotryptophan in Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluorotryptophan (6-FTrp) is a synthetic analog of the essential amino acid L-tryptophan, where a hydrogen atom at the 6th position of the indole ring is replaced by a fluorine atom. This modification imparts unique physicochemical properties, making 6-FTrp a valuable tool in various research applications, including protein structure and function studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, as well as a probe for investigating tryptophan metabolism. Understanding the metabolic fate of 6-FTrp within cells is crucial for interpreting experimental results and for its potential development as a diagnostic or therapeutic agent. This technical guide provides a comprehensive overview of the known and potential metabolic pathways of this compound in both bacterial and mammalian cells, supported by experimental data and detailed protocols.

Core Metabolic Fates of this compound

This compound is recognized by the cellular machinery that processes natural tryptophan and can enter its three major metabolic pathways: the protein synthesis pathway, the kynurenine pathway, and the serotonin pathway. Additionally, it can be metabolized via the indole pathway, primarily by the gut microbiota.

Incorporation into Proteins

One of the primary metabolic fates of 6-FTrp is its incorporation into proteins in place of tryptophan. This process is facilitated by the promiscuity of tryptophanyl-tRNA synthetase (TrpRS), which can charge tRNA with 6-FTrp. The extent of incorporation can vary depending on the cell type and experimental conditions. In tryptophan-requiring strains of Escherichia coli, 6-FTrp can replace 50-60% of tryptophan in cellular proteins, allowing for cell doubling to occur.[1] This property is widely exploited for introducing a ¹⁹F NMR probe into proteins to study their structure, dynamics, and interactions.[2][3]

Kynurenine Pathway

The kynurenine pathway is the major route for tryptophan degradation in mammals. The initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Evidence suggests that 6-FTrp is a substrate for these enzymes, leading to the formation of 6-fluoro-N-formylkynurenine, which is then further metabolized.[2][4] TDO is highly specific for L-tryptophan and its derivatives substituted at the 5- and 6-positions.[5] While specific kinetic parameters for 6-FTrp with TDO and IDO are not extensively reported, a derivative of 6-fluoro-indole has been shown to be a competitive inhibitor of human TDO with an inhibition constant (Ki) of 5.6 μM.[4]

Serotonin Pathway

In serotonergic neurons and other specialized cells, tryptophan is hydroxylated by tryptophan hydroxylase (TPH) to 5-hydroxytryptophan, the precursor to the neurotransmitter serotonin. 6-FTrp has been shown to be a competitive inhibitor of TPH.[3][6] Furthermore, studies in rats have demonstrated that administration of 6-FTrp leads to the formation of fluorinated serotonin metabolites in the brain, namely 6-fluoro-5-hydroxytryptophan and 6-fluoro-5-hydroxytryptamine (6-fluoro-serotonin).[7] This indicates that 6-FTrp can be processed by the enzymes of the serotonin pathway.

Indole Pathway

The gut microbiota plays a significant role in tryptophan metabolism, converting it into various indole derivatives. Ex vivo studies using ¹⁹F NMR on fecal samples have shown that 6-FTrp is metabolized into a variety of indole-related metabolites, demonstrating that it can enter this microbially-driven pathway.[2]

Data Presentation

Quantitative Data on this compound Metabolism

| Parameter | Enzyme/System | Organism/Cell Type | Value | Reference |

| Inhibition Constant (Ki) | Tryptophan 2,3-dioxygenase (TDO) | Human (recombinant) | 5.6 µM (for a 6-fluoro-indole derivative) | [4] |

| Protein Incorporation | Tryptophanyl-tRNA Synthetase | Escherichia coli (tryptophan auxotroph) | 50-60% replacement of tryptophan | [1] |

| Serotonin Depletion | Serotonergic System | Rat Brain | ~60-65% reduction in serotonin levels 1-3 hours post-administration | [7] |

| 5-HIAA Reduction | Serotonergic System | Rat Brain | ~40-60% reduction in 5-HIAA levels 3 hours post-administration | [7] |

Note: Comprehensive kinetic data (Km, Vmax) for 6-FTrp with key metabolic enzymes are currently limited in the literature.

Mandatory Visualization

Experimental Protocols

Analysis of this compound Metabolism using ¹⁹F NMR Spectroscopy

This protocol is adapted from the methodology described for ex vivo analysis of tryptophan metabolism.[2]

a. Sample Preparation (Liver Homogenate):

-

Excise mouse liver, rinse with cold phosphate-buffered saline (PBS), and snap-freeze in liquid nitrogen.

-

Grind the frozen tissue into a fine powder using a cryomill.

-

Resuspend the liver powder in PBS at a concentration of 100 mg/mL.

-

Homogenize the suspension on ice using a tissue homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the metabolic assay.

b. Metabolic Reaction:

-

To the liver supernatant, add R,S-6-fluorotryptophan to a final concentration of 1 mg/mL.

-

Incubate the mixture at 37°C. Samples can be taken at various time points (e.g., 0, 24, 48, 120 hours) to monitor the progress of metabolism.

c. NMR Sample Preparation and Data Acquisition:

-

Take a 540 µL aliquot of the reaction mixture at each time point.

-

Add 60 µL of a 3.75 mM trifluoroacetic acid (TFA) solution in D₂O (pH adjusted to ~6.0) as an internal standard.

-

Transfer the final mixture to an NMR tube.

-

Acquire ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency for fluorine (e.g., 470 MHz on a 500 MHz instrument).

-

Process the data and identify metabolite peaks based on their chemical shifts relative to the TFA standard. Approximate chemical shifts for potential metabolites can be predicted using computational methods and confirmed with authentic standards.[2]

In Vitro Metabolism of this compound using Liver Microsomes

This protocol provides a general framework for assessing the metabolism of 6-FTrp by phase I enzymes.

a. Materials:

-

Pooled human liver microsomes

-

100 mM Phosphate buffer, pH 7.4

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

This compound stock solution

-

Acetonitrile (for reaction termination)

b. Incubation Procedure:

-

Prepare an incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final protein concentration), and the NADPH regenerating system.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound to the desired final concentration (e.g., 1-10 µM).

-

Incubate at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.

-

Analyze the supernatant for the disappearance of 6-FTrp and the formation of metabolites using LC-MS/MS.

LC-MS/MS Method for Quantification of this compound and its Metabolites

This is a general method that can be adapted and optimized for the specific fluorinated metabolites of interest.

a. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 10 minutes), followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

b. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions need to be determined for 6-FTrp and each of its expected metabolites by direct infusion of standards. For example, for 6-FTrp (MW: 222.22), the precursor ion would be [M+H]⁺ at m/z 223.2. Fragmentation would likely involve the loss of the carboxyl group and/or parts of the side chain.

-

Optimization: Ion source parameters (e.g., spray voltage, gas temperatures) and collision energies for each MRM transition should be optimized to maximize sensitivity.

c. Sample Analysis:

-

Inject the supernatant from the in vitro metabolism assay or prepared biological extracts onto the LC-MS/MS system.

-

Quantify the analytes by comparing their peak areas to those of a standard curve prepared with authentic standards. The use of stable isotope-labeled internal standards is recommended for accurate quantification.

Cell Culture Protocol for Studying this compound Metabolism in HEK293 Cells

a. Cell Culture and Maintenance:

-

Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage the cells upon reaching 80-90% confluency.

b. Metabolic Labeling with this compound:

-

Seed HEK293 cells in a suitable culture vessel (e.g., 6-well plate) and allow them to adhere and grow to the desired confluency.

-

Prepare custom tryptophan-free DMEM.

-

Wash the cells with PBS and then replace the standard medium with the tryptophan-free DMEM supplemented with a known concentration of this compound (e.g., 100 µM).

-

Incubate the cells for a desired period (e.g., 24-48 hours).

c. Sample Collection and Preparation:

-

Cell Lysate: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in methanol/water. Centrifuge to remove cell debris.

-

Culture Medium: Collect the culture medium and centrifuge to remove any detached cells.

-

Analyze the cell lysate and the culture medium for 6-FTrp and its metabolites using LC-MS/MS or ¹⁹F NMR.

Logical Relationships and Experimental Workflows

Conclusion

This compound serves as a valuable chemical probe that largely follows the metabolic pathways of its natural analog, tryptophan. Its metabolism can lead to incorporation into proteins, or degradation via the kynurenine, serotonin, and indole pathways. The presence of the fluorine atom provides a unique spectroscopic handle for tracking its metabolic fate using ¹⁹F NMR. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the metabolism of 6-FTrp in various biological systems. Further research is warranted to fully elucidate the enzyme kinetics of 6-FTrp with key metabolic enzymes to provide a more quantitative understanding of its metabolic flux. This knowledge will be instrumental in advancing the use of this compound in biomedical research and drug development.

References

- 1. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular insights into substrate recognition and catalysis by tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (+)-6-fluorotryptophan, an inhibitor of tryptophan hydroxylase: sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Incorporating 6-Fluorotryptophan into Proteins for NMR Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine-labeled amino acids into proteins, specifically 6-fluorotryptophan (6FW), has emerged as a powerful technique for nuclear magnetic resonance (NMR) spectroscopy. The unique properties of the fluorine-19 (¹⁹F) nucleus—100% natural abundance, a spin of ½, and a large chemical shift range—make it an exquisitely sensitive probe for investigating protein structure, dynamics, and interactions with ligands.[1][2][3][4][5] The absence of endogenous fluorine in most biological systems ensures that ¹⁹F NMR spectra are free from background signals, simplifying analysis even in complex environments like cell lysates.[1][3][6][7]

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into proteins for ¹⁹F NMR studies. This guide is intended for researchers in structural biology, biochemistry, and drug discovery who are looking to leverage this technology to gain deeper insights into their protein systems.

Advantages of Using this compound in ¹⁹F NMR

Incorporating this compound offers several key advantages for protein NMR studies:

-

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons, allowing for data acquisition on smaller sample quantities and in shorter timeframes.[1][3][4]

-

No Background Signal: The near-total absence of fluorine in biological macromolecules eliminates background noise, enabling the clear detection of signals from the labeled protein.[1][3][6][7]

-

Sensitive Environmental Probe: The ¹⁹F chemical shift is highly sensitive to the local electronic environment.[3][4][6] This sensitivity allows for the detection of subtle conformational changes, ligand binding events, and alterations in protein dynamics.[1][6]

-

Minimal Perturbation: The substitution of a hydrogen atom with a fluorine atom is a relatively conservative modification, often having a minimal impact on the protein's overall structure and function.[2][5][8]

-

Versatility in Applications: This technique is applicable to a wide range of biological questions, including protein folding, stability, enzyme mechanisms, and protein-ligand interactions.[1][4]

Data Presentation

Table 1: Properties of the ¹⁹F Nucleus Relevant to NMR Spectroscopy

| Property | Value/Description | Significance for Protein NMR |

| Natural Abundance | 100% | High signal intensity without isotopic enrichment.[1][3][4] |

| Spin (I) | 1/2 | Leads to sharp NMR signals and straightforward spectral interpretation.[1][3] |

| Relative Sensitivity (vs. ¹H) | 83% | Enables studies on lower concentration or lower molecular weight samples.[1][3][4] |

| Chemical Shift Range | >300 ppm | Exquisite sensitivity to the local chemical environment, allowing for the resolution of individual fluorine probes.[5][7][9] |

Table 2: Comparison of this compound Labeled Protein Expression Yields

| Protein | Expression System | This compound Incorporation Method | Yield of Labeled Protein | Reference |

| Dihydrofolate Reductase (DHFR) | Escherichia coli | Tryptophan auxotroph strain | Not specified, but sufficient for NMR studies | [9][10] |

| HIV-1 Capsid Protein (CA-CTD) | Escherichia coli | Tryptophan auxotroph strain with glyphosate | Essentially identical to unlabeled protein | [7] |

| Transthyretin (TTR) | Escherichia coli | Tryptophan auxotroph strain | Not specified, but sufficient for structural and stability analysis | [11] |

| Flaviviral NS2B-NS3 Proteases | Escherichia coli | Site-selective incorporation via amber stop codon | High yield and purity | [8][12][13] |

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound in Escherichia coli using a Tryptophan Auxotroph Strain

This protocol is adapted from methods used for the expression of various this compound labeled proteins.[7][14]

1. Materials:

-

E. coli tryptophan auxotroph strain (e.g., a strain with a mutation in the trpB or trpC gene).

-

Minimal media (e.g., M9 minimal media) supplemented with necessary nutrients, excluding tryptophan.

-

L-Tryptophan solution (sterile filtered).

-

6-Fluoro-DL-tryptophan.

-

Antibiotics corresponding to the expression vector.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

-

Glyphosate (optional, to inhibit endogenous aromatic amino acid synthesis).[5][7]

-

Phenylalanine and Tyrosine (if using glyphosate).[7]

2. Procedure:

-

Starter Culture: Inoculate a single colony of the transformed E. coli tryptophan auxotroph strain into 5-10 mL of rich media (e.g., LB) containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Main Culture Growth: The next day, inoculate a larger volume of minimal media supplemented with a limiting amount of L-tryptophan (e.g., 20 mg/L) and the appropriate antibiotic with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction and Labeling:

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Wash the cell pellet twice with sterile, pre-warmed minimal media lacking tryptophan to remove any residual tryptophan.

-

Resuspend the cells in fresh minimal media containing 6-fluoro-DL-tryptophan (typically 50-100 mg/L).

-

(Optional Step with Glyphosate): 45 minutes before induction, supplement the culture with glyphosate (1 g/L), phenylalanine (100 mg/L), and tyrosine (100 mg/L). Then add this compound (50 mg/L).[7]

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting: Harvest the cells by centrifugation. The cell pellet, containing the this compound labeled protein, can be stored at -80°C until purification.

-

Purification: Purify the labeled protein using standard chromatography techniques optimized for the unlabeled protein.

Protocol 2: Site-Specific Incorporation of this compound using Genetic Code Expansion

This protocol is based on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the incorporation of non-canonical amino acids in response to an amber stop codon (UAG).[8][12][13][15]

1. Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector for the protein of interest with a UAG codon at the desired labeling site.

-

A compatible plasmid carrying the gene for the engineered aminoacyl-tRNA synthetase specific for this compound and its cognate tRNA (e.g., a pyrrolysyl-tRNA synthetase mutant).[8]

-

Growth media (e.g., LB or minimal media).

-

This compound.

-

Appropriate antibiotics for both plasmids.

-

Inducer (e.g., IPTG).

2. Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the synthetase/tRNA pair.

-

Culture Growth: Grow the transformed cells in media containing the appropriate antibiotics at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction and Labeling:

-

Add this compound to the culture medium to a final concentration of 1-2 mM.

-

Induce protein expression by adding the appropriate inducer (e.g., IPTG).

-

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 20-30°C) for 12-18 hours.

-